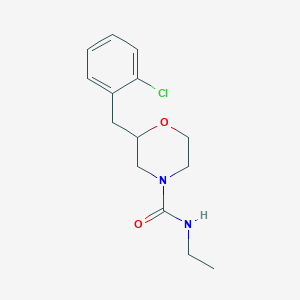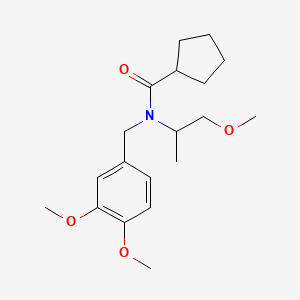![molecular formula C17H26N4O2 B3816033 N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3816033.png)
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
The compound “N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring (a five-membered ring with two nitrogen atoms), a cyclopropyl group (a three-membered carbon ring), a carboxamide group (a functional group derived from carboxylic acids), and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyrrolidine rings would introduce some rigidity into the structure, while the cyclopropyl group could potentially add some strain. The carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The carboxamide group could be involved in hydrolysis reactions, and the cyclopropyl group could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water, while the cyclopropyl group could influence its conformation and stability .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-11(2)8-21-9-13(6-16(21)22)17(23)20(3)10-14-7-15(19-18-14)12-4-5-12/h7,11-13H,4-6,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPBKTUUONVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N(C)CC2=CC(=NN2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3815979.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3815980.png)

![2-isopropyl-5-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3815990.png)
![8-methoxy-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B3815993.png)
![1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3816012.png)
![4-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3816019.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3816047.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816053.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)
![(3S*,4S*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816063.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B3816069.png)